molecular formula C17H10ClFN2OS B11410593 7-Chloro-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione CAS No. 902938-91-4

7-Chloro-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione

Cat. No.: B11410593
CAS No.: 902938-91-4
M. Wt: 344.8 g/mol
InChI Key: DQGYSZWPDPVGQY-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione is a heterocyclic compound that features a unique fusion of chromene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might include the reaction of 4-chloro-2-aminopyrimidine with 4-fluorobenzaldehyde, followed by cyclization with a suitable reagent to form the chromeno[2,3-D]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens and nitrating agents.

    Nucleophilic Substitution: Reagents such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative .

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione is unique due to its specific fusion of chromene and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

CAS No.

902938-91-4

Molecular Formula

C17H10ClFN2OS

Molecular Weight

344.8 g/mol

IUPAC Name

7-chloro-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C17H10ClFN2OS/c18-11-3-6-14-10(7-11)8-13-16(22-14)20-15(21-17(13)23)9-1-4-12(19)5-2-9/h1-7H,8H2,(H,20,21,23)

InChI Key

DQGYSZWPDPVGQY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OC3=C1C(=S)N=C(N3)C4=CC=C(C=C4)F

Origin of Product

United States

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